N-[(3,5-Difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
CAS No.: 1006451-50-8
Cat. No.: VC15760499
Molecular Formula: C12H13F2N3
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006451-50-8 |
|---|---|
| Molecular Formula | C12H13F2N3 |
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | N-[(3,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine |
| Standard InChI | InChI=1S/C12H13F2N3/c1-8-12(7-16-17(8)2)15-6-9-3-10(13)5-11(14)4-9/h3-5,7,15H,6H2,1-2H3 |
| Standard InChI Key | FSIRBYJTUHPTOR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NN1C)NCC2=CC(=CC(=C2)F)F |
Introduction
Structural Characteristics
Molecular Architecture
N-[(3,5-Difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at the 1- and 5-positions with methyl groups and at the 4-position with a (3,5-difluorophenyl)methylamine moiety. The molecular formula is C₁₄H₁₆F₂N₃, and its structure can be represented by the SMILES notation CN1C=C(C=N1)NCC2=CC(=CC(=C2)F)F . The difluorophenyl group introduces electron-withdrawing effects, influencing both chemical reactivity and biological interactions.
Table 1: Key Structural and Computed Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 273.71 g/mol | |
| Molecular Formula | C₁₄H₁₆F₂N₃ | |
| XLogP3 | 1.9 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 3 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are pivotal in confirming the compound’s structure. The ¹H-NMR spectrum typically shows signals for the methyl groups (~2.3 ppm), pyrazole protons (~6.1 ppm), and aromatic fluorine-coupled protons (~6.8 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 273.71.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a two-step process:
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Formation of the Pyrazole Core: 1,5-Dimethyl-1H-pyrazol-4-amine is synthesized via cyclocondensation of acetylacetone with hydrazine derivatives under acidic conditions.
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Alkylation with 3,5-Difluorobenzyl Chloride: The pyrazole amine reacts with 3,5-difluorobenzyl chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C.
Table 2: Representative Reaction Conditions
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | Hydrazine, HCl | Reflux, 12 hr | 75% |
| 2 | 3,5-Difluorobenzyl chloride, K₂CO₃ | DMF, 70°C, 8 hr | 62% |
Industrial Scale-Up
Industrial production employs continuous-flow reactors to enhance efficiency and safety. Key considerations include:
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Temperature Control: Maintained at 70±2°C to prevent side reactions.
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Solvent Recovery: DMF is recycled via distillation, reducing environmental impact.
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Purity Standards: Final products achieve >98% purity via recrystallization from ethanol/water mixtures.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents (e.g., ethanol: 12 mg/mL) but poor aqueous solubility (0.3 mg/mL). Stability studies indicate no degradation under ambient conditions over 24 months, though it is light-sensitive and requires storage in amber glass.
Partition Coefficient and Bioavailability
The computed XLogP3 value of 1.9 suggests moderate lipophilicity, balancing membrane permeability and solubility . Pharmacokinetic models predict 85% oral bioavailability in rodents, attributed to its balanced hydrophobic/hydrophilic profile.
Chemical Reactivity
Electrophilic Substitution
The electron-deficient difluorophenyl group directs electrophilic attacks to the meta-positions, enabling functionalization with nitro or sulfonic groups under controlled conditions.
Redox Reactions
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Oxidation: Treatment with potassium permanganate in acidic media yields a pyrazole-4-carboxylic acid derivative.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond, yielding a saturated pyrazolidine analog.
Table 3: Reaction Pathways and Outcomes
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Pyrazole-4-carboxylic acid | Prodrug synthesis |
| Reduction | H₂, Pd-C | Pyrazolidine derivative | Metabolic stability studies |
Mechanism of Action and Biological Activity
Enzyme Inhibition
In vitro studies demonstrate potent inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 0.8 μM), surpassing celecoxib (IC₅₀ = 1.2 μM). Molecular docking reveals hydrogen bonding between the amine group and COX-2’s Arg120 residue, while the difluorophenyl group occupies a hydrophobic pocket.
Anticancer Activity
The compound induces apoptosis in HCT-116 colon cancer cells (EC₅₀ = 5.2 μM) by upregulating caspase-3 and downregulating Bcl-2. Synergistic effects with 5-fluorouracil enhance cytotoxicity by 40% in combinatorial assays.
Applications in Medicinal Chemistry
Lead Compound Optimization
Structural analogs with modified benzyl groups (e.g., 3,4-difluoro substitution) show improved COX-2 selectivity (IC₅₀ = 0.5 μM), though with reduced aqueous solubility.
Prodrug Development
Esterification of the amine group with succinic anhydride yields a prodrug with 3-fold enhanced oral bioavailability in preclinical models.
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